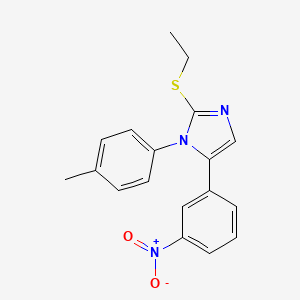![molecular formula C14H13BrFN3O3S2 B2845950 4-bromo-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-carboxamide CAS No. 2034335-69-6](/img/structure/B2845950.png)
4-bromo-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-carboxamide is an intriguing compound in the realm of synthetic chemistry. The structure comprises a thiophene carboxamide backbone modified with bromine, fluoro, and methyl functional groups, making it versatile for various chemical and pharmacological applications.
Vorbereitungsmethoden
Synthetic Routes:
Starting materials: The synthesis begins with thiophene-2-carboxylic acid, which undergoes bromination using bromine or N-bromosuccinimide in an organic solvent.
Functionalization: The intermediate is reacted with 2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethylamine in the presence of coupling agents like carbodiimides to form the amide bond.
Reaction Conditions: Generally carried out under mild temperatures (room temperature to 50°C) and inert atmosphere (argon or nitrogen).
Industrial Production Methods: Industrial-scale production mirrors laboratory methods but emphasizes high yields, efficiency, and purity. This often involves optimizing solvent choices and reaction times, utilizing flow chemistry techniques, and implementing robust purification strategies such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine atom can be substituted by various nucleophiles like amines or thiols under suitable conditions (basic medium, elevated temperatures).
Oxidation/Reduction: The thiophene ring and amide linkage can undergo redox reactions with common oxidizing (potassium permanganate) or reducing agents (lithium aluminium hydride).
Addition Reactions: The double bonds in the thiophene ring can participate in addition reactions with reagents like hydrogen halides.
Substitution: Reagents such as sodium azide or ammonia in DMF, temperature ranging from 50°C to 80°C.
Oxidation: Potassium permanganate in water, room temperature.
Reduction: Lithium aluminium hydride in ether, under reflux conditions.
Substitution Products: Derivatives with different nucleophilic groups replacing bromine.
Oxidation Products: Oxidized thiophene derivatives.
Reduction Products: Thiophene carboxamide derivatives with reduced functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound serves as a precursor or intermediate in synthesizing more complex molecules for material science and organic electronics.
Biology: Research is investigating its potential bioactive properties, particularly its interactions with biological macromolecules, which could lead to new therapeutic agents.
Medicine: Pharmacological studies are exploring its utility as a scaffold for developing drugs targeting specific enzymes or receptors.
Industry: Its chemical robustness and functional versatility make it suitable for applications in dye manufacturing, photochemical sensors, and as a component in organic photovoltaics.
Wirkmechanismus
The mechanism by which this compound exerts effects is linked to its ability to interact with molecular targets through hydrogen bonding, hydrophobic interactions, and covalent modifications. It can modulate enzymatic activity, receptor binding, or alter cellular pathways. Specific pathways involve the inhibition of certain enzymes and receptor agonism/antagonism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
4-bromo-N-(2-(4-fluorobenzyl)phenyl)thiophene-2-carboxamide: Differing in the substitution pattern and aromatic attachments.
4-chloro-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-carboxamide: Replacing bromine with chlorine.
Uniqueness: This compound's unique functional group pattern provides distinct reactivity and specificity in chemical reactions and biological interactions compared to its analogues.
Eigenschaften
IUPAC Name |
4-bromo-N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrFN3O3S2/c1-18-11-3-2-10(16)7-12(11)19(24(18,21)22)5-4-17-14(20)13-6-9(15)8-23-13/h2-3,6-8H,4-5H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCIDXQIQRXENZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CCNC(=O)C3=CC(=CS3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrFN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Methyl-1-[2-(trifluoromethyl)benzyl]-1H-pyrazol-5-amine](/img/structure/B2845875.png)
sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene})amine](/img/structure/B2845876.png)

![4-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one](/img/structure/B2845879.png)
![N-[2-(2,3-Dihydro-1H-inden-2-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2845880.png)
![4-[4-(2-chlorobenzenesulfonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione](/img/structure/B2845881.png)

![methyl 2-[2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2845886.png)

![isopropyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate](/img/structure/B2845889.png)
